Carminic acid

Übersicht

Beschreibung

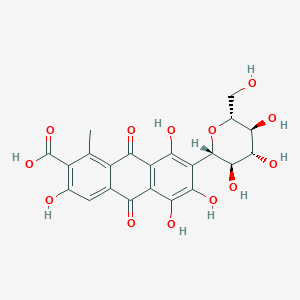

Carminic acid is a naturally occurring red glucosidal hydroxyanthrapurin compound found in some scale insects, such as the cochineal, Armenian cochineal, and Polish cochineal . The insects produce this compound as a deterrent to predators. The compound has a chemical formula of C₂₂H₂₀O₁₃ and a molar mass of 492.38 g/mol . This compound is widely used as a coloring agent in food, cosmetics, and textiles .

Wirkmechanismus

Target of Action

Carminic acid is a red glucosidal hydroxyanthrapurin that occurs naturally in some scale insects, such as the cochineal, Armenian cochineal, and Polish cochineal . The insects produce the acid as a deterrent to predators . Therefore, the primary targets of this compound are the predators of these insects .

Mode of Action

This compound acts as a deterrent to predators by giving the insects a red appearance . The mode of action of this compound is therefore primarily defensive .

Biochemical Pathways

The biochemical pathway for the production of this compound involves a type III polyketide synthase forming a non-reduced linear octaketide, which is then folded into the desired flavokermesic acid anthrone (FKA) structure by a cyclase and an aromatase from a bacterial type II PKS system . The formed FKA is oxidized to flavokermesic acid and kermesic acid, catalyzed by endogenous monooxygenases . It is then further converted to this compound by the Dactylopius coccus C-glucosyltransferase DcUGT2 .

Pharmacokinetics

It is known that this compound is used as a dye in food and pharmaceutical products , suggesting that it is generally safe for consumption and can be absorbed and metabolized by the human body.

Result of Action

The primary result of the action of this compound is the red color it imparts to the insects that produce it, and to the food, textiles, and cosmetics that it is used to dye . This red color serves as a warning to predators in the case of the insects , and as an appealing color to humans in the case of dyed products .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the production of this compound by insects can be affected by the availability of their host plants, the prickly pear cactus . In addition, the color imparted by this compound can be affected by the pH of the environment . Specifically, this compound molecules behave as bidentate ligands, donating electrons to form a stable coordination complex, making carmine less prone to color changes and ensuring a consistent red color between pH 4-10 .

Biochemische Analyse

Biochemical Properties

Carminic acid is a polyketide secondary metabolite produced by the scale insect Dacylopius coccus . The chemical structure of this compound consists of a core anthraquinone structure linked to a glucose sugar unit . The structure of this compound was speculated to be either from type II polyketide or shikimate pathways .

Cellular Effects

This compound has been shown to enhance the antiviral activity of poly r(A-U) twelve-fold without increasing interferon induction, inactivating the vesicular stomatitis virus, or inducing host cell cytotoxicity

Molecular Mechanism

The formation of the tricyclic core of this compound is achieved via a two-step process wherein a plant type III polyketide synthase (PKS) forms a non-reduced linear octaketide, which subsequently is folded into the desired flavokermesic acid anthrone (FKA) structure by a cyclase and an aromatase from a bacterial type II PKS system .

Temporal Effects in Laboratory Settings

This compound can take on a range of colors depending on pH. This can cause significant color variations. For example, in acidic solutions, the molecule appears orange, whereas, in basic conditions, it appears violet . Such variations are not desirable, especially in commercial settings where consistency is key.

Metabolic Pathways

The biosynthetic mechanisms of formation of polyketides, via the successive condensation of acetyl-CoA and malonyl-CoA units catalyzed by polyketide synthases (PKSs), is well described in bacteria, fungi, and plants .

Transport and Distribution

It is known that this compound is commonly harvested from an American species of scale insects called Dactylopius coccus (or cochineals) .

Subcellular Localization

It is known that this compound is produced by scale insects as a deterrent to predators

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Carminsäure wurde erstmals 1991 im Labor von organischen Chemikern synthetisiert . Die Synthese beinhaltet die Bildung der Anthrachinon-Kernstruktur, gefolgt von der Anbindung einer Glucose-Zuckereinheit. Der Syntheseweg umfasst typischerweise die Verwendung verschiedener Reagenzien und Katalysatoren, um die gewünschten chemischen Umwandlungen zu erreichen.

Industrielle Produktionsmethoden: Die industrielle Produktion von Carminsäure beinhaltet hauptsächlich die Extraktion aus Cochenille-Insekten. Die Insekten werden kultiviert oder aus Wildbeständen geerntet, hauptsächlich die flügellosen Weibchen, die sich an den Kaktusfeigenkaktus anheften . Die Insekten werden getrocknet und zu einem Pulver vermahlen, aus dem Carminsäure mit Lösungsmitteln extrahiert wird . In den letzten Jahren haben Forscher auch die gentechnische Veränderung von Mikroben, wie z. B. Aspergillus nidulans, zur Produktion von Carminsäure untersucht .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Carminsäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Carminsäure kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren Bedingungen oxidiert werden.

Reduktion: Die Reduktion von Carminsäure kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Substitution: Substitutionsreaktionen, die Carminsäure betreffen, erfordern häufig nukleophile Reagenzien und können sowohl unter sauren als auch unter basischen Bedingungen stattfinden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation von Carminsäure zur Bildung von Chinonen führen, während die Reduktion Hydrochinone liefern kann.

Wissenschaftliche Forschungsanwendungen

Carminsäure hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als pH-Indikator und bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Carminsäure wird in der histologischen Färbung eingesetzt, um Zellstrukturen zu visualisieren.

Industrie: Carminsäure wird häufig als natürlicher Farbstoff in Lebensmitteln, Kosmetika und Textilien verwendet

5. Wirkmechanismus

Der Mechanismus, durch den Carminsäure ihre Wirkung entfaltet, beinhaltet ihre Wechselwirkung mit verschiedenen molekularen Zielen und Signalwegen. Beispielsweise bindet Carminsäure als Farbstoff durch Wasserstoffbrückenbindungen und Koordinationsbindungen an Proteine und andere zelluläre Komponenten . Ihre antioxidativen Eigenschaften werden ihrer Fähigkeit zugeschrieben, freie Radikale abzufangen und oxidativen Stress zu hemmen .

Vergleich Mit ähnlichen Verbindungen

Carminsäure gehört zur Familie der Coccid-Farbstoffe, die Verbindungen wie Flavokermesinsäure, Kermesinsäure und Laccainsäuren umfasst . Diese Verbindungen teilen eine ähnliche Anthrachinon-Kernstruktur, unterscheiden sich aber in ihren Substituentengruppen und Glykosidbindungen. Carminsäure ist aufgrund ihrer spezifischen Glukosidbindung und ihrer weitverbreiteten Verwendung als natürlicher Farbstoff einzigartig .

Ähnliche Verbindungen:

- Flavokermesinsäure

- Kermesinsäure

- Laccainsäuren

Carminsäure zeichnet sich durch ihre Stabilität, leuchtende Farbe und Vielseitigkeit in verschiedenen Anwendungen aus, was sie zu einer wertvollen Verbindung sowohl in der wissenschaftlichen Forschung als auch in der Industrie macht .

Biologische Aktivität

Carminic acid, a natural red dye derived from the cochineal insect (Dactylopius coccus), has garnered attention not only for its coloring properties but also for its biological activities. This article explores the various biological activities of this compound, including its antioxidant, anti-inflammatory, and potential therapeutic effects, as well as its safety profile based on recent research findings.

Antioxidant Properties

This compound exhibits significant antioxidant activity, which has been demonstrated in various studies. It protects cells from oxidative stress by enhancing the expression of antioxidant enzymes and modulating key signaling pathways.

- Mechanism of Action : this compound activates the nuclear factor (erythroid-derived 2)-like 2 (Nrf-2) signaling pathway, which plays a crucial role in cellular defense against oxidative stress. In vitro studies have shown that this compound treatment increases Nrf-2 nuclear translocation and reduces reactive oxygen species (ROS) production in fructose-stimulated renal cells .

- Research Findings : In a study involving fructose-induced renal injury, this compound significantly reduced inflammation and oxidative stress markers in both cell cultures and animal models. Histological analyses revealed that this compound mitigated glomerular hypertrophy and collagen accumulation in renal tissues, indicating its potential as a protective agent against metabolic stress-induced kidney damage .

Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Cellular Studies : In mouse tubular epithelial cells exposed to fructose, this compound treatment resulted in decreased expression of pro-inflammatory cytokines and inhibited the activation of nuclear factor-κB (NF-κB) signaling pathways. This suggests that this compound can effectively suppress inflammatory responses at the cellular level .

- In Vivo Evidence : Animal studies demonstrated that supplementation with this compound led to significant reductions in inflammatory markers and improved renal function in mice subjected to fructose-induced metabolic disorders .

Allergic Reactions and Safety Profile

Despite its beneficial properties, this compound can elicit allergic reactions in sensitive individuals. Research indicates that it may act as a hapten, binding to proteins such as human serum albumin and triggering histamine release from sensitized basophils.

- Allergy Studies : In vitro experiments have confirmed that this compound can induce histamine release comparable to other known allergens when mixed with sensitized basophils. This highlights the importance of monitoring allergic responses in individuals exposed to products containing this compound .

- Genotoxicity Assessments : Extensive genotoxicity studies have shown that this compound is non-mutagenic and non-carcinogenic. Various assays conducted on different cell lines and animal models yielded negative results regarding its potential to cause genetic damage or cancer .

Production and Biosynthesis

Recent advances in biotechnology have enabled the production of this compound through metabolic engineering.

- Biosynthetic Pathways : Researchers have successfully engineered Escherichia coli to produce this compound from glucose. This method involves optimizing polyketide synthase machinery and co-expressing cyclases to enhance production efficiency. The engineered strains demonstrated a promising yield of this compound, paving the way for sustainable production methods .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)/t7-,14-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQLVPJVXFOQEV-JNVSTXMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O13 | |

| Record name | CARMINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19959 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022817 | |

| Record name | Carminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carminic acid appears as dark purplish-brown mass or bright red or dark red powder. Darkens at 248 °F. Deep red color in water. Yellow to violet in acidic aqueous solutions. (NTP, 1992), Red to dark red, friable, solid or powder. Cochineal extract is generally a dark red liquid but can also be dried as a powder., Red crystals in methanol; bright red powder; deep red color in water; [HSDB], Dark purplish-brown or bright red solid; [Hawley] Deep violet fine crystals; [MSDSonline], Red powder; [TCI America MSDS] Silver-grey dried insects; [Merck Eurolab MSDS] | |

| Record name | CARMINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19959 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COCHINEAL, CARMINIC ACID, CARMINES | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Carmine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1870 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carminic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4236 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cochineal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in alcohol, concentrated sulfuric acid; slightly soluble in ether; practically insoluble in petroleum ether, benzene, chloroform, In water, 1.30 g/L (1.30X10+3 mg/L) at 25 °C | |

| Record name | CARMINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19959 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carminic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The food coloring carminic acid redox cycles to produce free radicals. These radicals, in the presence of trace amounts of iron salts, readily damage membrane lipid and degrade the carbohydrate deoxyribose. Damage to membrane lipid appears to involve mainly organic oxygen radicals such as alkoxy and peroxy radicals, whereas that to deoxyribose implicates the hydroxyl radical formed in a Fenton-type reaction. Antioxidants and iron chelators prevent such damage., The antitumor agent carminic acid did not bind to DNA but nicked it slowly, more rapidly when reduced in situ, & still more when prereduced at the quinone moiety. | |

| Record name | Carminic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red monoclinic prisms from aqueous methanol, Dark, purplish-brown mass or bright-red powder, Deep red color in water; yellow to violet in acid solutions | |

CAS No. |

1260-17-9, 1343-78-8, 1390-65-4 | |

| Record name | CARMINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19959 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carminic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001260179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cochineal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001343788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenecarboxylic acid, 7-.beta.-D-glucopyranosyl-9,10-dihydro-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carmine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carminic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARMINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CID8Z8N95N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carminic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at 277 °F (NTP, 1992), 136 °C (decomposes), No distinct melting point; darkens at 120 °C | |

| Record name | CARMINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19959 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carminic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the natural function of carminic acid in cochineal insects?

A1: this compound acts as a potent feeding deterrent against predators, particularly ants []. This suggests that it evolved as a chemical defense mechanism in cochineal insects. Interestingly, some predators, like the larvae of the pyralid moth (Laetilia coccidivora), can tolerate and even sequester this compound for their own defense [].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C22H20O13, and its molecular weight is 492.39 g/mol.

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Various spectroscopic techniques are employed for this compound characterization, including:* UV-Vis spectrophotometry: This technique helps determine this compound concentration and assess its stability under different conditions [, , , ]. * Infrared (IR) spectroscopy: Provides information about the functional groups present in this compound, contributing to its structural elucidation [].* Nuclear Magnetic Resonance (NMR) spectroscopy: Advanced NMR techniques, including 2D-INADEQUATE, provide detailed structural information about this compound and its derivatives [].* Mass Spectrometry (MS): Used in combination with techniques like Liquid Chromatography (LC) for separating and identifying this compound and related compounds in complex mixtures [].* Surface-Enhanced Raman Scattering (SERS): A highly sensitive technique used to detect trace amounts of this compound in complex biological samples like feathers [].

Q4: How does this compound behave in different pH conditions?

A5: this compound exhibits pH-dependent color changes [, , ]. In acidic conditions, it appears more orange-red, while in alkaline solutions, it shifts towards a purplish hue. This property makes it suitable for applications where pH-dependent color changes are desired.

Q5: What analytical methods are commonly used for the quantitative analysis of this compound?

A7: Several analytical methods are employed for this compound quantification:* High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying this compound in various matrices, often coupled with UV detection [, , , , ]. * Spectrophotometry: A simple and cost-effective method for quantifying this compound based on its absorbance at specific wavelengths [, , , ].* Capillary Electrophoresis (CE): A high-resolution separation technique that can be coupled with UV detection for sensitive this compound analysis [, ].

Q6: What are the advantages and limitations of using HPLC for this compound analysis?

A6:Advantages:* High sensitivity and selectivity: HPLC allows for the separation and quantification of this compound even in complex matrices.* Versatility: Can be coupled with various detectors, including UV, diode array (PDA), and mass spectrometry (MS), for improved identification and quantification.

Q7: What are some alternatives to this compound as a red colorant?

A7: Several natural and synthetic alternatives to this compound exist, each with its own set of properties and applications:

- Laccaic acid: A red dye derived from lac insects, similar in structure to this compound, but with lower tinctorial strength [, ].

Q8: How has the use of this compound evolved throughout history?

A10: this compound has a rich history, dating back centuries. It was used by ancient civilizations, including the Aztecs and Incas, as a textile dye and for artistic purposes []. With the arrival of Europeans in the Americas, cochineal became a valuable trade commodity, prized for its vibrant and colorfast properties []. Today, this compound remains an important natural colorant, widely used in the food, pharmaceutical, and cosmetic industries [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.